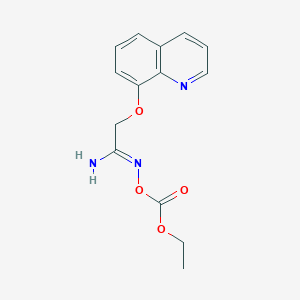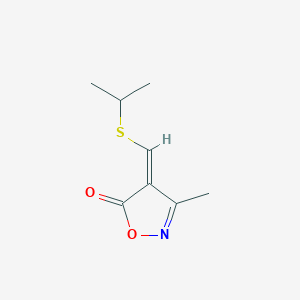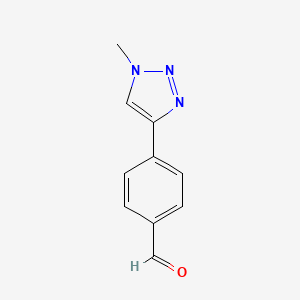
4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazole ring at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 4-azidobenzaldehyde with 1-methyl-1H-1,2,3-triazole under copper(I) catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mecanismo De Acción
The biological activity of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, triazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, such as neurotransmitter degradation in the case of acetylcholinesterase inhibition .
Comparación Con Compuestos Similares
4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Lacks the methyl group on the triazole ring.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a phenyl group instead of a methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a benzyl group on the triazole ring.
Uniqueness: The presence of the methyl group on the triazole ring in 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a unique compound for specific applications .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
4-(1-methyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-6-10(11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
Clave InChI |
PWJZIEZHWORVEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


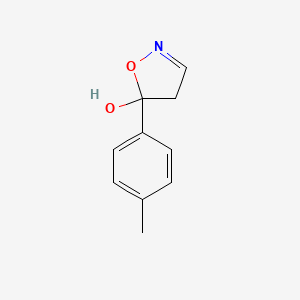
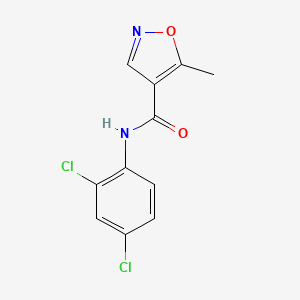
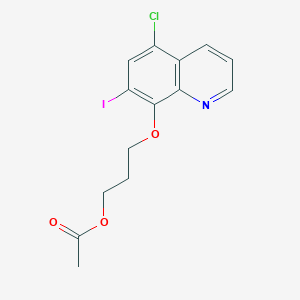
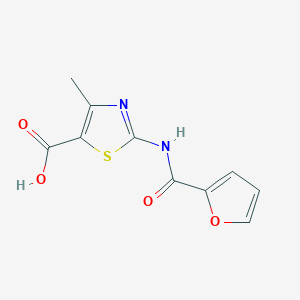
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
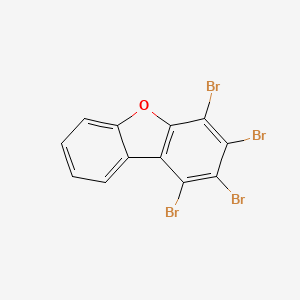


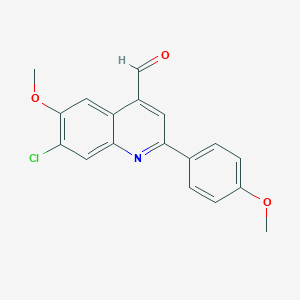
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
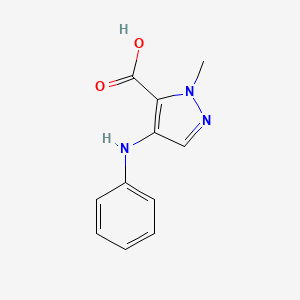
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
